Cas no 2007033-38-5 ({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine)

{1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine
- EN300-1282101
- {1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine
- 2007033-38-5
-
- インチ: 1S/C10H22N2O/c1-10(2,3)13-7-6-12-5-4-9(12)8-11/h9H,4-8,11H2,1-3H3
- InChIKey: ARBHQFHXEUCXJX-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)CCN1CCC1CN
計算された属性
- 精确分子量: 186.173213330g/mol
- 同位素质量: 186.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 38.5Ų
{1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282101-10000mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1282101-1.0g |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282101-5000mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1282101-100mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1282101-250mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1282101-50mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1282101-1000mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1282101-500mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1282101-2500mg |
{1-[2-(tert-butoxy)ethyl]azetidin-2-yl}methanamine |
2007033-38-5 | 2500mg |
$2211.0 | 2023-10-01 |
{1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
{1-2-(tert-butoxy)ethylazetidin-2-yl}methanamineに関する追加情報
Comprehensive Guide to {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine (CAS No. 2007033-38-5): Properties, Applications, and Market Insights
{1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine (CAS No. 2007033-38-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research. This molecule features a unique azetidine ring structure combined with a tert-butoxyethyl side chain, making it valuable for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential as a building block for novel therapeutic agents.
The molecular structure of {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine contains both amine and ether functional groups, which contribute to its versatility in chemical synthesis. The tert-butoxy protecting group enhances the compound's stability during reactions, while the azetidine ring offers interesting conformational properties. These characteristics make CAS No. 2007033-38-5 particularly useful in medicinal chemistry applications where precise molecular modifications are required.
Recent studies highlight the growing importance of azetidine-containing compounds in pharmaceutical development. As a constrained amine, {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine offers advantages in drug design by improving metabolic stability and target binding affinity. The compound's structural rigidity makes it particularly valuable for creating GPCR-targeting molecules, a hot topic in current drug discovery research.
The synthesis of 2007033-38-5 typically involves multi-step organic reactions starting from commercially available azetidine precursors. Key steps often include protection-deprotection strategies and selective functionalization of the azetidine ring. Process chemists are continuously optimizing these synthetic routes to improve yields and reduce costs, responding to the growing demand for this specialty chemical.
In pharmaceutical applications, {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine serves as a valuable intermediate for developing central nervous system (CNS) drugs. Its ability to cross the blood-brain barrier makes it particularly interesting for neurological disorder research. Recent patent literature reveals its use in developing potential treatments for neurodegenerative diseases and psychiatric conditions, aligning with current healthcare trends.
The global market for azetidine derivatives like CAS No. 2007033-38-5 is experiencing steady growth, driven by increased pharmaceutical R&D investment. Custom synthesis providers and contract research organizations are expanding their catalogs to include this compound, responding to client demand for innovative building blocks. Market analysts project continued expansion as more drug candidates containing constrained ring systems enter clinical trials.
Quality control of {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine requires advanced analytical techniques. Standard characterization includes HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Suppliers typically provide certificates of analysis detailing these parameters to ensure researchers receive material meeting their specific requirements. The compound's stability under various storage conditions is another important consideration for laboratory use.
From a regulatory perspective, 2007033-38-5 is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers should always verify local regulations before purchasing or working with this material. Proper material safety data sheets (MSDS) are available from reputable suppliers, providing essential handling and storage information for this specialty chemical.
Future research directions for {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. These emerging fields in drug discovery could benefit from the compound's unique structural features. Additionally, materials science applications may emerge as researchers investigate its potential in functional polymer synthesis.
For researchers sourcing CAS No. 2007033-38-5, it's important to work with reputable suppliers who can provide consistent quality and proper documentation. Many custom synthesis companies offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing typically reflects the compound's complexity and the scale of production.
In conclusion, {1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine represents an important chemical building block with growing significance in pharmaceutical research. Its unique combination of structural features makes it valuable for drug discovery programs targeting challenging biological pathways. As the demand for innovative medicinal chemistry tools continues to rise, compounds like CAS No. 2007033-38-5 will likely see increased utilization in both academic and industrial settings.
2007033-38-5 ({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine) Related Products
- 1335306-87-0((2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine)
- 2171764-31-9(5-(propan-2-yloxy)methyl-1,8-dioxa-4-azaspiro5.5undecane)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 2228663-38-3(3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1805059-62-4(3-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 2228779-53-9(tert-butyl N-4-(5-amino-1,2-oxazol-3-yl)-3-methoxyphenylcarbamate)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 872862-46-9(N-ethyl-N-(4-ethylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)




